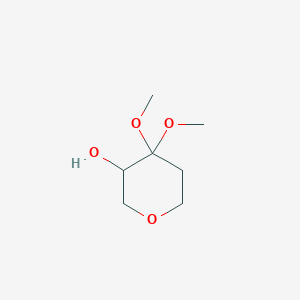

4,4-Dimethoxytetrahydro-2H-pyran-3-ol

Description

Properties

IUPAC Name |

4,4-dimethoxyoxan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O4/c1-9-7(10-2)3-4-11-5-6(7)8/h6,8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXGOXDLHSNHTCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCOCC1O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90479822 | |

| Record name | 4,4-Dimethoxytetrahydro-2H-pyran-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90479822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104681-92-7 | |

| Record name | 4,4-Dimethoxytetrahydro-2H-pyran-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90479822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 4,4-Dimethoxytetrahydro-2H-pyran-3-ol (CAS: 104681-92-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Dimethoxytetrahydro-2H-pyran-3-ol is a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid tetrahydropyran scaffold, combined with a versatile hydroxyl group and a protected ketone functionality (as a dimethyl ketal), makes it a valuable chiral intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its asymmetric synthesis, and relevant safety information. The enantiomerically pure form, particularly (R)-4,4-dimethoxytetrahydro-2H-pyran-3-ol, serves as a key precursor in the development of novel therapeutics, such as chemokine receptor inhibitors.[1]

Physicochemical and Safety Data

The properties of this compound are summarized below. Data is compiled from various chemical databases and supplier information.

Properties

| Property | Value | Source(s) |

| CAS Number | 104681-92-7 | [2] |

| Molecular Formula | C₇H₁₄O₄ | [2] |

| Molecular Weight | 162.18 g/mol | [2] |

| IUPAC Name | 4,4-dimethoxyoxane-3-ol | [2] |

| SMILES | COC1(CCOCC1O)OC | [2] |

| InChIKey | BXGOXDLHSNHTCX-UHFFFAOYSA-N | [2] |

| Physical Form | Liquid | Vendor Data |

| Purity (Typical) | ≥95% | Vendor Data |

| XLogP3 (Predicted) | -0.7 | [2] |

Safety and Hazard Information

This compound should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.

| Hazard Statement | Code | Description |

| Skin Irritation | H315 | Causes skin irritation.[2] |

| Eye Irritation | H319 | Causes serious eye irritation.[2] |

| Respiratory Irritation | H335 | May cause respiratory irritation.[2] |

For complete safety information, consult the Safety Data Sheet (SDS) from the supplier.

Spectral Data

Experimentally obtained spectral data for this compound is not widely available in public databases. The following tables provide predicted data based on standard spectroscopic principles and data from analogous structures.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -OH | 1.5 - 3.0 | Broad Singlet |

| H-3 | 3.8 - 4.0 | Multiplet |

| H-2, H-6 (CH₂) | 3.5 - 3.9 | Multiplet |

| H-5 (CH₂) | 1.7 - 2.1 | Multiplet |

| -OCH₃ | 3.2 - 3.4 | Two Singlets |

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-4 (Ketal Carbon) | 98 - 102 |

| C-3 (CH-OH) | 68 - 72 |

| C-2, C-6 (CH₂) | 60 - 65 |

| -OCH₃ | 48 - 52 |

| C-5 (CH₂) | 30 - 35 |

Predicted IR Spectral Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| O-H Stretch | 3550 - 3200 | Broad, indicates alcohol |

| C-H Stretch | 3000 - 2850 | Aliphatic C-H |

| C-O Stretch | 1200 - 1000 | Strong, indicates ether and alcohol |

Predicted Mass Spectrometry Data

| m/z Value | Predicted Fragment |

| 161 | [M-H]⁻ |

| 163 | [M+H]⁺ |

| 185 | [M+Na]⁺ |

| 145 | [M+H-H₂O]⁺ |

| 131 | [M-OCH₃]⁺ |

Experimental Protocols: Asymmetric Synthesis

The following protocol details the preparative asymmetric synthesis of (R)-4,4-Dimethoxytetrahydro-2H-pyran-3-ol from its corresponding ketone precursor. This method utilizes a dual-enzyme system for high yield and enantioselectivity (>99% ee).[1]

Objective

To produce enantiomerically pure (R)-4,4-Dimethoxytetrahydro-2H-pyran-3-ol via the asymmetric enzymatic reduction of 4,4-Dimethoxytetrahydro-2H-pyran-3-one. The process incorporates an in situ NADPH cofactor regeneration system using glucose dehydrogenase (GDH) to enhance economic viability.[1]

Materials

-

4,4-Dimethoxytetrahydro-2H-pyran-3-one (Substrate, 1 )

-

Ketoreductase (KRED101)

-

Glucose Dehydrogenase (GDH101)

-

Nicotinamide adenine dinucleotide phosphate (NADP)

-

D-Glucose

-

Potassium phosphate monobasic (KH₂PO₄)

-

Deionized Water

General Procedure

-

Buffer Preparation : Prepare a 0.5 M potassium phosphate buffer (KH₂PO₄) and adjust the pH to 6.5.

-

Reaction Mixture Preparation :

-

In a suitable reaction vessel, dissolve the substrate, 4,4-Dimethoxytetrahydro-2H-pyran-3-one (1 ), to a concentration of 100 g/L (0.63 M) in the pH 6.5 buffer.

-

Add D-Glucose to a final concentration of 130 g/L (0.72 M).

-

-

Enzyme and Cofactor Addition :

-

To the substrate solution, add stock solutions of the enzymes and cofactor to achieve the following final concentrations:

-

KRED101: 0.1 g/L

-

GDH101: 0.3 g/L

-

NADP: 0.12 g/L

-

-

-

Reaction Conditions :

-

Maintain the reaction mixture at a constant temperature of 35 °C.

-

Provide gentle agitation to ensure homogeneity.

-

Monitor the reaction progress using an appropriate analytical method (e.g., HPLC) until substrate conversion is complete.

-

-

Work-up and Isolation :

-

Upon reaction completion, perform a suitable extraction procedure (e.g., with ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the product, (R)-4,4-Dimethoxytetrahydro-2H-pyran-3-ol (2 ), via column chromatography or distillation as required.

-

This protocol is scalable and has been successfully employed at the pilot-plant scale, yielding 80 kg of the target compound with 96–98% yield.[1]

Visualizations

Biocatalytic Synthesis Workflow

The following diagram illustrates the key steps and components in the asymmetric synthesis of (R)-4,4-Dimethoxytetrahydro-2H-pyran-3-ol.

Caption: Workflow for the dual-enzyme asymmetric synthesis.

Logical Relationship of Components

The diagram below outlines the logical dependencies and roles of each key component in the synthesis process.

References

physical and chemical properties of 4,4-Dimethoxytetrahydro-2H-pyran-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4-Dimethoxytetrahydro-2H-pyran-3-ol is a chiral heterocyclic compound of significant interest as a key intermediate in the synthesis of various pharmaceutical agents. Its rigid tetrahydropyran core, coupled with the presence of a hydroxyl group and a protected ketone functionality, makes it a valuable building block in medicinal chemistry. This technical guide provides a comprehensive overview of the known physical, chemical, and synthetic aspects of this molecule, with a focus on data relevant to researchers and drug development professionals. While extensive experimental data on its physicochemical properties are not widely published, this document compiles available information and provides context based on related structures.

Chemical and Physical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₄ | PubChem[1] |

| Molecular Weight | 162.18 g/mol | PubChem[1] |

| IUPAC Name | 4,4-dimethoxyoxan-3-ol | PubChem[1] |

| CAS Number | 104681-92-7 | PubChem[1] |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Density | Data not available | N/A |

| Solubility | Data not available | N/A |

| XLogP3-AA (Predicted) | -0.9 | PubChem |

Chemical Reactivity and Stability: this compound is expected to be a stable compound under standard storage conditions.[2] The ketal group is sensitive to acidic conditions and can be hydrolyzed to the corresponding ketone. The secondary alcohol is available for various chemical transformations, such as oxidation to a ketone, or esterification and etherification reactions.

Hazard Information: The compound is classified as a skin and eye irritant.[1] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used when handling this chemical.

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. The following sections describe the expected spectral characteristics based on the molecule's structure and available data for analogous compounds.

2.1. Mass Spectrometry

While an experimental mass spectrum is not available, predicted mass-to-charge ratios (m/z) for various adducts have been calculated.

Table 2: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 163.0965 |

| [M+Na]⁺ | 185.0784 |

| [M+K]⁺ | 201.0523 |

| [M-H]⁻ | 161.0819 |

2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorptions for its functional groups:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

C-H stretch: Bands in the 2850-3000 cm⁻¹ region due to the stretching vibrations of the C-H bonds in the pyran ring and methoxy groups.

-

C-O stretch: Strong absorptions in the 1050-1150 cm⁻¹ region, characteristic of the C-O bonds in the ether and alcohol functionalities.

2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra would provide detailed structural information. Based on the structure, the following key signals can be predicted in the ¹H NMR spectrum:

-

Methoxy protons: Two singlets for the diastereotopic methoxy groups.

-

Pyran ring protons: A series of multiplets for the methylene and methine protons on the tetrahydropyran ring. The proton attached to the carbon bearing the hydroxyl group would likely appear as a distinct multiplet.

-

Hydroxyl proton: A broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

Experimental Protocols

The asymmetric synthesis of (R)-4,4-Dimethoxytetrahydro-2H-pyran-3-ol via a biocatalytic reduction has been reported in the literature. This method offers high enantioselectivity and yield.

3.1. Biocatalytic Synthesis of (R)-4,4-Dimethoxytetrahydro-2H-pyran-3-ol

This protocol details the enzymatic reduction of the corresponding ketone precursor.

Workflow Diagram:

Caption: Biocatalytic synthesis workflow.

Methodology:

-

Reaction Setup: A solution of 4,4-dimethoxytetrahydro-2H-pyran-3-one and glucose is prepared in a 0.5 M potassium phosphate buffer (pH 6.5).

-

Enzyme and Cofactor Addition: Stock solutions of the ketoreductase (KRED), glucose dehydrogenase (GDH), and NADP⁺ are added to the reaction mixture.

-

Incubation: The reaction is incubated at a controlled temperature, typically around 35°C, with stirring.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as HPLC or GC to determine the conversion of the starting material to the product.

-

Work-up and Purification: Once the reaction is complete, the product is extracted from the aqueous phase using an organic solvent. The organic extracts are then combined, dried, and concentrated. The crude product can be further purified by column chromatography or distillation.

Biological Activity and Signaling Pathways

There is no information available in the searched literature to suggest that this compound has direct biological activity or is involved in any signaling pathways. Its primary role is that of a chiral building block for the synthesis of more complex, biologically active molecules.

Logical Relationship Diagram:

Caption: Role in drug development.

Conclusion

This compound is a valuable synthetic intermediate with applications in pharmaceutical research and development. While a comprehensive experimental dataset for its physical properties is lacking in the public domain, its chemical reactivity is well-understood, and efficient stereoselective synthetic methods have been developed. This guide serves as a foundational resource for scientists working with this compound, highlighting its key characteristics and providing a detailed protocol for its synthesis. Further research into its physical properties and the development of detailed analytical methods would be beneficial for its broader application.

References

An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of 4,4-Dimethoxytetrahydro-2H-pyran-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Dimethoxytetrahydro-2H-pyran-3-ol is a chiral heterocyclic compound of significant interest in synthetic organic chemistry, particularly as a versatile building block in the development of pharmaceutical agents. Its rigid tetrahydropyran core, coupled with the presence of a stereogenic center and functional groups amenable to further modification, makes it a valuable intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the molecular structure, stereochemistry, and available synthetic methodologies for this compound.

Molecular Structure and Properties

The fundamental characteristics of this compound are summarized in the table below, providing a clear reference for its key identifiers and computed properties.

| Identifier | Value | Source |

| IUPAC Name | 4,4-dimethoxyoxan-3-ol | --INVALID-LINK-- |

| Molecular Formula | C₇H₁₄O₄ | --INVALID-LINK-- |

| Molecular Weight | 162.18 g/mol | --INVALID-LINK-- |

| SMILES | COC1(CCOCC1O)OC | --INVALID-LINK-- |

| InChIKey | BXGOXDLHSNHTCX-UHFFFAOYSA-N | --INVALID-LINK-- |

| CAS Number | 104681-92-7 | --INVALID-LINK-- |

Stereochemistry

The presence of a chiral center at the C3 position of the tetrahydropyran ring means that this compound can exist as a pair of enantiomers: (3R)-4,4-dimethoxytetrahydro-2H-pyran-3-ol and (3S)-4,4-dimethoxytetrahydro-2H-pyran-3-ol. The spatial arrangement of the hydroxyl group at this stereocenter is crucial for the molecule's utility as a chiral precursor in asymmetric synthesis.

The relationship between the two enantiomers is depicted in the diagram below.

Caption: Enantiomers of this compound.

Due to the geminal dimethoxy groups at the C4 position, there are no other stereocenters in the molecule, and therefore, diastereomers are not possible for this specific compound. The conformational analysis of the tetrahydropyran ring is expected to favor a chair conformation to minimize steric strain.

Experimental Protocols and Synthesis

Biocatalytic Synthesis of (R)-4,4-Dimethoxytetrahydro-2H-pyran-3-ol

An efficient and scalable synthesis of (R)-4,4-dimethoxytetrahydro-2H-pyran-3-ol has been developed utilizing a ketoreductase (KRED) for the asymmetric reduction of the corresponding ketone precursor, 4,4-dimethoxytetrahydro-2H-pyran-3-one. This process is particularly noteworthy for its high enantioselectivity and yield.

The general workflow for this enzymatic reduction is outlined below.

Caption: Workflow for the biocatalytic synthesis of the (R)-enantiomer.

A detailed experimental protocol, as adapted from available literature, would involve the following key steps:

-

Reaction Setup: A buffered aqueous solution is prepared containing the substrate, 4,4-dimethoxytetrahydro-2H-pyran-3-one.

-

Enzyme and Cofactor Addition: The ketoreductase enzyme and a source of the NADPH cofactor (or a cofactor regeneration system) are added to the reaction mixture.

-

Reaction Monitoring: The progress of the reduction is monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to determine the conversion of the starting material and the enantiomeric excess of the product.

-

Work-up and Purification: Upon completion of the reaction, the product is extracted from the aqueous phase using an organic solvent. The organic extracts are then combined, dried, and concentrated. The crude product is purified by techniques such as column chromatography or distillation to yield the highly pure (R)-enantiomer.

Biological Relevance of Pyran Derivatives

While specific biological activities or involvement in signaling pathways for this compound have not been extensively reported, the pyran scaffold is a common motif in a wide range of biologically active natural products and synthetic drugs.[1][2][3][4][5] Derivatives of pyran have been shown to exhibit diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][5]

The significance of the pyran ring in medicinal chemistry underscores the importance of chiral building blocks like this compound for the development of novel therapeutics. Its structural features provide a foundation for the synthesis of new chemical entities with potentially valuable biological profiles.

Conclusion

This compound is a valuable chiral intermediate in organic synthesis. Its stereochemistry is defined by the single chiral center at the C3 position, leading to the existence of (R) and (S) enantiomers. The development of a highly selective biocatalytic synthesis for the (R)-enantiomer has made this specific stereoisomer readily accessible for applications in drug discovery and development. While detailed experimental characterization data remains limited in publicly accessible sources, the established synthetic utility and the prevalence of the pyran motif in bioactive molecules highlight the continued importance of this compound in the field of medicinal chemistry. Further research into the synthesis of the (S)-enantiomer and a more comprehensive characterization of both enantiomers would be beneficial for expanding their application in asymmetric synthesis.

References

- 1. Synthesis and biological evaluation of pyranocarbazole derivatives as Anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00824C [pubs.rsc.org]

- 5. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of 4,4-Dimethoxytetrahydro-2H-pyran-3-ol

This technical guide provides a comprehensive overview of the anticipated spectral data for 4,4-Dimethoxytetrahydro-2H-pyran-3-ol, catering to researchers, scientists, and professionals in drug development. The document outlines predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, details generalized experimental protocols for acquiring such data, and visualizes the analytical workflow.

Predicted and Analogous Spectral Data

Due to the absence of direct experimental spectra for this compound, the following tables summarize predicted values and data derived from structurally similar compounds containing the tetrahydropyran core, methoxy, and hydroxyl functional groups.

Table 1: Predicted ¹H NMR Spectral Data for this compound (Solvent: CDCl₃)

| Assignment | Predicted Chemical Shift (δ) in ppm | Predicted Multiplicity |

| -OH | 1.5 - 4.0 | Broad Singlet |

| H3 | 3.8 - 4.0 | Multiplet |

| H2ax, H6ax | 3.9 - 4.1 | Multiplet |

| H2eq, H6eq | 3.4 - 3.6 | Multiplet |

| -OCH₃ | 3.2 - 3.4 | Singlet |

| H5ax | 1.8 - 2.0 | Multiplet |

| H5eq | 1.5 - 1.7 | Multiplet |

Note: The chemical shift of the hydroxyl proton is highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Solvent: CDCl₃)

| Assignment | Predicted Chemical Shift (δ) in ppm |

| C4 | 98 - 102 |

| C3 | 70 - 75 |

| C2, C6 | 60 - 65 |

| -OCH₃ | 49 - 53 |

| C5 | 30 - 35 |

Table 3: Characteristic Infrared (IR) Absorption Bands

| Vibrational Mode | Functional Group | Characteristic Absorption Range (cm⁻¹) | Bond Intensity |

| Stretching | O-H (Alcohol) | 3600 - 3200 | Strong, Broad |

| Stretching | C-H (sp³) | 3000 - 2850 | Medium to Strong |

| Stretching | C-O (Ether & Alcohol) | 1260 - 1000 | Strong |

Table 4: Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation

| m/z | Proposed Fragment Identity |

| 162.0892 | [M]⁺ (Molecular Ion) |

| 131.0708 | [M - OCH₃]⁺ |

| 103.0759 | [M - CH₃O - CO]⁺ or [C₅H₁₁O₂]⁺ |

| 87.0446 | [C₄H₇O₂]⁺ |

| 71.0497 | [C₄H₇O]⁺ |

Note: The molecular formula for this compound is C₇H₁₄O₄, with a monoisotopic mass of 162.0892 Da.[1]

Experimental Protocols

The following sections detail generalized methodologies for acquiring spectral data for compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal reference standard (δ 0.00 ppm).

-

¹H NMR Spectroscopy : Spectra are recorded on a 400 or 500 MHz spectrometer. Key acquisition parameters include a sufficient number of scans to ensure a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the range of 0-12 ppm.

-

¹³C NMR Spectroscopy : Spectra are acquired on the same instrument, typically at a frequency of 100 or 125 MHz. Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required. Proton decoupling is employed to simplify the spectrum to singlets for each unique carbon atom.

Infrared (IR) Spectroscopy

-

Sample Preparation : For a solid sample, a small amount is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used by placing the sample directly on the ATR crystal. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition : The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. A background spectrum is taken prior to the sample scan and automatically subtracted. Data is typically collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction : The sample is introduced into the mass spectrometer, often after separation by Gas Chromatography (GC) or Liquid Chromatography (LC) to ensure purity. Direct infusion is also an option.

-

Ionization : For a molecule of this nature, Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used. EI will induce more fragmentation, providing structural information, while ESI is more likely to show the molecular ion.

-

Analysis : The mass-to-charge ratios (m/z) of the resulting ions are detected by a mass analyzer, such as a Time-of-Flight (TOF) or quadrupole analyzer. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the ions.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectral characterization of this compound.

Caption: Workflow for the spectral analysis of this compound.

References

An In-Depth Technical Guide to the Synthesis of 4,4-Dimethoxytetrahydro-2H-pyran-3-ol from α-Ketoglutaric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed multi-step synthesis for 4,4-Dimethoxytetrahydro-2H-pyran-3-ol, a valuable chiral intermediate, commencing from the readily available starting material, α-ketoglutaric acid. While a direct conversion is not established in the literature, a feasible and logical synthetic pathway can be constructed based on fundamental organic transformations. This document provides a comprehensive overview of the proposed route, including detailed experimental protocols for each key transformation, a summary of quantitative data, and visualizations of the synthetic pathway and experimental workflows.

Proposed Synthetic Pathway

The transformation of α-ketoglutaric acid into this compound necessitates a series of strategic chemical modifications. The proposed five-step synthesis is outlined below. This pathway begins with the protection of the carboxylic acid functionalities, followed by selective reduction, cyclization to form the pyran ring, introduction of the gem-dimethoxy group, and concludes with a stereoselective reduction to yield the target alcohol.

Caption: Proposed 5-step synthesis of this compound.

Experimental Protocols and Data

This section details the methodologies for each step of the proposed synthesis. The protocols are based on established literature procedures for analogous transformations.

Step 1: Diesterification of α-Ketoglutaric Acid

The initial step involves the protection of the carboxylic acid groups of α-ketoglutaric acid via Fischer esterification to prevent interference in subsequent reactions.

Protocol:

-

Suspend α-ketoglutaric acid (1.0 eq) in methanol (10 volumes).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add concentrated sulfuric acid (0.1 eq) dropwise.

-

Allow the mixture to warm to room temperature and then reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 10 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield dimethyl α-ketoglutarate.

| Parameter | Value | Reference |

| Reactants | α-Ketoglutaric acid, Methanol, Sulfuric acid | Generic Fischer Esterification |

| Product | Dimethyl α-ketoglutarate | [Generic Fischer Esterification] |

| Yield | >90% | Estimated |

| Reaction Time | 4-6 hours | Estimated |

Step 2: Selective Ketone Reduction

The ketone functionality of dimethyl α-ketoglutarate is selectively reduced to a hydroxyl group using a mild reducing agent.

Protocol:

-

Dissolve dimethyl α-ketoglutarate (1.0 eq) in methanol (10 volumes) and cool to 0 °C.

-

Add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction by the slow addition of acetic acid until gas evolution ceases.

-

Remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford dimethyl 2-hydroxyglutarate.

| Parameter | Value | Reference |

| Reactant | Dimethyl α-ketoglutarate | [Sodium Borohydride Reduction] |

| Reagent | Sodium Borohydride | [Sodium Borohydride Reduction] |

| Product | Dimethyl 2-hydroxyglutarate | [Sodium Borohydride Reduction] |

| Yield | ~85-95% | Estimated |

| Reaction Time | 1-2 hours | Estimated |

Step 3: Cyclization and Oxidation

This step involves an acid-catalyzed cyclization of dimethyl 2-hydroxyglutarate to form a lactone, followed by rearrangement and oxidation to yield the diketone. A proposed one-pot procedure is described.

Protocol:

-

Dissolve dimethyl 2-hydroxyglutarate (1.0 eq) in a suitable solvent such as toluene.

-

Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove methanol and water.

-

After lactonization is complete (monitored by TLC), cool the reaction mixture.

-

Introduce a suitable oxidizing agent (e.g., PCC or Swern oxidation conditions) to oxidize the C4-hydroxyl group.

-

Work up the reaction according to the chosen oxidation protocol.

-

Purify the crude product by column chromatography to isolate dihydro-2H-pyran-3,4-dione.

| Parameter | Value | Reference |

| Reactant | Dimethyl 2-hydroxyglutarate | [Acid-catalyzed cyclization] |

| Product | Dihydro-2H-pyran-3,4-dione | [Oxidation of secondary alcohols] |

| Yield | Moderate | Estimated |

| Reaction Time | Variable | Estimated |

Step 4: Selective Ketalization

The more reactive ketone at the 4-position of the diketone is selectively protected as a dimethyl ketal.

Protocol:

-

Dissolve dihydro-2H-pyran-3,4-dione (1.0 eq) in a mixture of methanol and trimethyl orthoformate.

-

Add a catalytic amount of an acid catalyst (e.g., Amberlyst-15 or a Lewis acid).

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, neutralize the catalyst, and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to obtain 4,4-dimethoxytetrahydro-2H-pyran-3-one.

| Parameter | Value | Reference |

| Reactant | Dihydro-2H-pyran-3,4-dione | [Ketalization of ketones] |

| Product | 4,4-Dimethoxytetrahydro-2H-pyran-3-one | [Ketalization of ketones] |

| Yield | Good | Estimated |

| Reaction Time | Variable | Estimated |

Step 5: Asymmetric Ketone Reduction

The final step is the stereoselective reduction of the ketone at the 3-position to yield the desired alcohol. An enzymatic approach offers high enantioselectivity.

Protocol:

-

Prepare a buffer solution (e.g., 0.5 M KH₂PO₄, pH 6.5).

-

Dissolve 4,4-dimethoxytetrahydro-2H-pyran-3-one (1.0 eq), glucose (1.1-1.5 eq), and NADP⁺ (catalytic amount).

-

Add the ketoreductase (KRED) and glucose dehydrogenase (GDH) to the solution.

-

Stir the reaction mixture at a controlled temperature (e.g., 30-35 °C).

-

Monitor the reaction progress by HPLC or GC.

-

Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic phase and concentrate under reduced pressure.

-

Purify the product by column chromatography if necessary.

| Parameter | Value | Reference |

| Reactant | 4,4-Dimethoxytetrahydro-2H-pyran-3-one | [1] |

| Enzymes | Ketoreductase (KRED), Glucose Dehydrogenase (GDH) | [1] |

| Product | (R)-4,4-Dimethoxytetrahydro-2H-pyran-3-ol | [1] |

| Yield | 96-98% | [1] |

| Enantiomeric Excess | >99% ee | [1] |

| Reaction Time | 24-48 hours | [1] |

Experimental Workflow Visualization

The workflow for the key enzymatic reduction step is illustrated below.

Caption: Workflow for the enzymatic reduction of 4,4-dimethoxytetrahydro-2H-pyran-3-one.

Conclusion

This technical guide presents a viable, albeit challenging, synthetic route to this compound from α-ketoglutaric acid. The proposed pathway relies on a sequence of well-established organic reactions. The final enzymatic reduction step is particularly advantageous, offering high yield and excellent enantioselectivity. This guide provides a solid foundation for researchers and drug development professionals to further explore and optimize the synthesis of this important chiral building block. Further experimental validation is required to determine the optimal conditions and yields for the proposed intermediate steps.

References

The Chiral Architect: A Technical Guide to 4,4-Dimethoxytetrahydro-2H-pyran-3-ol in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of pharmaceutical synthesis, the demand for enantiomerically pure building blocks is paramount. These chiral synthons serve as the foundational blueprints for complex, biologically active molecules, where stereochemistry dictates therapeutic efficacy and safety. Among these crucial architectural elements is 4,4-dimethoxytetrahydro-2H-pyran-3-ol, a versatile chiral building block whose tetrahydropyran core is a prevalent motif in a multitude of bioactive compounds. This technical guide provides an in-depth exploration of this compound, detailing its synthesis, applications, and the critical role it plays in the development of novel therapeutics, particularly as a key intermediate in the synthesis of chemokine receptor antagonists.

Physicochemical Properties

This compound is a stable organic compound with the molecular formula C₇H₁₄O₄ and a molecular weight of 162.18 g/mol .[1] Its structure, featuring a hydroxyl group adjacent to a dimethyl acetal on a tetrahydropyran ring, provides two stereogenic centers, leading to the existence of enantiomeric pairs. The physical and chemical properties of this molecule are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₄ | PubChem |

| Molecular Weight | 162.18 g/mol | [1] |

| IUPAC Name | 4,4-dimethoxyoxan-3-ol | [1] |

| CAS Number | 104681-92-7 | [1] |

| XLogP3-AA (Predicted) | -0.7 | [1] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Asymmetric Synthesis: Accessing Enantiopurity

The biological activity of pharmaceuticals is often confined to a single enantiomer. Consequently, the development of efficient and highly stereoselective synthetic routes to access enantiopure this compound is of critical importance. Both biocatalytic and chemical synthesis strategies have been explored.

Biocatalytic Synthesis of (R)-4,4-Dimethoxytetrahydro-2H-pyran-3-ol

An efficient and scalable asymmetric enzymatic reduction of the prochiral ketone, 4,4-dimethoxytetrahydro-2H-pyran-3-one, provides access to the (R)-enantiomer. This process utilizes a ketoreductase enzyme to achieve high enantioselectivity.

Experimental Protocol: Enzymatic Reduction

A detailed experimental protocol for the biocatalytic synthesis of (R)-4,4-dimethoxytetrahydro-2H-pyran-3-ol is as follows:

-

Reaction Setup: A buffered aqueous solution (e.g., potassium phosphate buffer) is prepared.

-

Reagents: 4,4-dimethoxytetrahydro-2H-pyran-3-one is added as the substrate. A ketoreductase enzyme and a cofactor, such as NADPH, are introduced. To regenerate the expensive cofactor in situ, a secondary enzyme system, like glucose dehydrogenase and glucose, can be employed.

-

Reaction Conditions: The reaction is typically carried out at a controlled pH and temperature to ensure optimal enzyme activity.

-

Work-up and Purification: After the reaction is complete, the product is extracted from the aqueous phase using an organic solvent. The organic extracts are then combined, dried, and concentrated. The crude product can be purified by standard techniques such as column chromatography or distillation to yield the highly enantiopure (R)-4,4-dimethoxytetrahydro-2H-pyran-3-ol.

| Method | Enantiomer | Key Reagents | Yield | Enantiomeric Excess (e.e.) |

| Enzymatic Reduction | (R) | Ketoreductase, NADPH | High | >99% |

Chemical Synthesis Approaches

While enzymatic methods offer high selectivity for the (R)-enantiomer, chemical synthesis provides a versatile platform to potentially access both enantiomers through the use of chiral catalysts or auxiliaries. Asymmetric reduction of 4,4-dimethoxytetrahydro-2H-pyran-3-one using chiral borane reagents is a promising strategy.[2][3] Chiral oxazaborolidines, for instance, have been successfully employed as catalysts for the enantioselective reduction of various ketones.[4]

Conceptual Experimental Workflow: Asymmetric Chemical Reduction

Application in Drug Development: A Chiral Scaffold for Chemokine Receptor Antagonists

The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. This compound, with its defined stereochemistry, serves as a valuable starting material for the synthesis of complex molecules that target specific biological pathways. A significant application of this chiral building block is in the synthesis of chemokine receptor antagonists.

Chemokine receptors, such as CCR5 and CXCR4, are G protein-coupled receptors (GPCRs) that play a crucial role in the immune system by mediating the migration of leukocytes. However, they are also implicated in various diseases, including HIV infection, cancer metastasis, and inflammatory disorders. Small molecule antagonists that block the interaction of chemokines with these receptors are therefore of significant therapeutic interest.

The synthesis of certain chemokine receptor antagonists incorporates a chiral tetrahydropyran core, for which this compound is a key precursor. The stereochemistry of the hydroxyl group on the pyran ring is often critical for the desired pharmacological activity.

Signaling Pathway of a Chemokine Receptor

Conclusion

This compound stands out as a chiral building block of significant value in the pharmaceutical industry. Its utility is underscored by the development of highly efficient asymmetric synthetic methods, particularly the biocatalytic reduction to afford the (R)-enantiomer with excellent enantiopurity. The incorporation of this chiral synthon into the synthesis of complex drug molecules, such as chemokine receptor antagonists, highlights the critical role of stereochemistry in modern drug design. As the quest for more selective and potent therapeutics continues, the strategic application of well-defined chiral building blocks like this compound will undoubtedly remain a cornerstone of successful drug discovery and development programs. Further exploration into novel asymmetric chemical syntheses for both enantiomers will only broaden the applicability of this versatile chiral architect.

References

- 1. This compound | C7H14O4 | CID 12190988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. york.ac.uk [york.ac.uk]

An In-depth Technical Guide to 4,4-Dimethoxytetrahydro-2H-pyran-3-ol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4-Dimethoxytetrahydro-2H-pyran-3-ol is a key chiral intermediate in the synthesis of advanced pharmaceutical compounds, most notably as a building block for certain chemokine receptor inhibitors. This technical guide provides a comprehensive overview of its discovery, history, chemical and physical properties, detailed synthesis protocols, and its significant role in medicinal chemistry. The document includes tabulated quantitative data, detailed experimental methodologies, and visual representations of synthetic pathways to facilitate a deeper understanding for research and development professionals.

Introduction and Historical Context

The discovery and development of this compound are intrinsically linked to the progression of medicinal chemistry and the quest for novel therapeutics. While a singular "discovery" paper for this specific molecule is not prominent in the literature, its significance emerged with the increasing focus on stereospecific synthesis in drug development. The tetrahydropyran motif is a common scaffold in a variety of biologically active natural products and synthetic drugs.

The primary impetus for the detailed investigation and development of synthetic routes to this compound, particularly its chiral forms, has been its utility as a crucial intermediate in the synthesis of complex pharmaceutical agents. Notably, the (R)-enantiomer has been identified as a key building block for a chemokine receptor inhibitor, highlighting the compound's importance in the development of treatments for inflammatory diseases and other conditions mediated by chemokine signaling.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data has been aggregated from various chemical databases.

| Property | Value | Source |

| CAS Number | 104681-92-7 | PubChem[1] |

| Molecular Formula | C₇H₁₄O₄ | PubChem[1] |

| Molecular Weight | 162.18 g/mol | PubChem[1] |

| IUPAC Name | 4,4-dimethoxyoxan-3-ol | PubChem[1] |

| Appearance | Not specified (likely a liquid or low-melting solid) | - |

| LogP | -0.7 | PubChem[1] |

| Hydrogen Bond Donors | 1 | PubChem[1] |

| Hydrogen Bond Acceptors | 4 | PubChem[1] |

Synthesis of this compound

Several synthetic routes to this compound have been developed, with a significant focus on achieving high enantiomeric purity for its application in chiral drug synthesis.

Racemic Synthesis from α-Ketoglutaric Acid

A practical synthesis for the related compound, dihydro-2H-pyran-3(4H)-one, which can be a precursor, starts from the readily available α-ketoglutaric acid. This multi-step process involves the formation of a ketal ester, reduction to a diol, cyclization to a tetrahydropyran derivative, and subsequent hydrolysis. The introduction of the hydroxyl group at the 3-position would require an additional step.

Asymmetric Enzymatic Synthesis of (R)-4,4-Dimethoxytetrahydro-2H-pyran-3-ol

A highly efficient and scalable asymmetric synthesis has been developed to produce the (R)-enantiomer, a key chiral intermediate for a chemokine receptor inhibitor. This method utilizes a ketone reductase (KRED) for the stereoselective reduction of the corresponding ketone precursor, 4,4-dimethoxytetrahydro-2H-pyran-3-one.[2]

Materials:

-

4,4-dimethoxytetrahydro-2H-pyran-3-one

-

Ketoreductase (KRED101)

-

Glucose dehydrogenase (GDH101)

-

NADP⁺

-

Glucose

-

Potassium phosphate buffer (0.5 M, pH 6.5)

Procedure:

-

A solution of 4,4-dimethoxytetrahydro-2H-pyran-3-one (100 g/L) and glucose (130 g/L) is prepared in 0.5 M potassium phosphate buffer (pH 6.5).[2]

-

Stock solutions of NADP⁺ (13 g/L), GDH101 (32 g/L), and KRED101 (10 g/L) in the same buffer are prepared.[2]

-

The stock solutions of NADP⁺, GDH101, and KRED101 are added to the substrate solution to achieve final concentrations of 0.12 g/L, 0.3 g/L, and 0.1 g/L, respectively.[2]

-

The reaction mixture is maintained at 35 °C.[2]

-

The reaction progress is monitored by a suitable analytical method (e.g., HPLC).

-

Upon completion, the product, (R)-4,4-dimethoxytetrahydro-2H-pyran-3-ol, is isolated and purified.

This biocatalytic process has been successfully employed at a pilot-plant scale, yielding 80 kg of the desired product with high yield (96-98%) and excellent enantioselectivity (>99% ee).[2]

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While a comprehensive public database of spectra for this specific compound is limited, the following table summarizes expected and reported data for closely related structures.

| Technique | Expected/Reported Data |

| ¹H NMR | Signals corresponding to methoxy protons, protons on the pyran ring, and the hydroxyl proton. The chemical shifts and coupling patterns would be indicative of the tetrahydro-pyran-3-ol structure. |

| ¹³C NMR | Resonances for the two methoxy carbons, the five carbons of the pyran ring, with the carbon bearing the hydroxyl group and the ketal carbon showing characteristic downfield shifts. |

| Mass Spectrometry | The mass spectrum would be expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns, such as the loss of a methoxy group or water. Predicted m/z values for various adducts are available in public databases.[3] |

Biological Activity and Applications

The primary and most well-documented application of this compound is as a chiral building block in the pharmaceutical industry.

Intermediate in the Synthesis of Chemokine Receptor Inhibitors

The (R)-enantiomer of this compound is a key intermediate in the preparation of a chemokine receptor inhibitor.[2] Chemokine receptors, such as CCR5 and CXCR4, are G protein-coupled receptors that play a critical role in the trafficking of immune cells. Their dysregulation is implicated in various inflammatory diseases, autoimmune disorders, and HIV infection. By providing a stereochemically defined fragment, (R)-4,4-dimethoxytetrahydro-2H-pyran-3-ol enables the synthesis of potent and selective antagonists for these receptors.

Conclusion

This compound, particularly its (R)-enantiomer, has established itself as a valuable and versatile chiral intermediate in the synthesis of complex pharmaceutical molecules. The development of an efficient, scalable biocatalytic route to this compound has been a significant enabler for its use in drug discovery and development, specifically in the area of chemokine receptor antagonists. This technical guide has provided a consolidated overview of its synthesis, properties, and applications, intended to serve as a valuable resource for researchers and professionals in the field. Further research into the broader biological activities of this and related pyranol derivatives may unveil new therapeutic opportunities.

References

Navigating the Solubility Landscape of 4,4-Dimethoxytetrahydro-2H-pyran-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4,4-Dimethoxytetrahydro-2H-pyran-3-ol is a key chemical intermediate with applications in pharmaceutical synthesis. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification, and formulation. This technical guide addresses the current state of knowledge regarding the solubility of this compound. Presently, specific quantitative solubility data for this compound in a range of organic solvents is not publicly available in the peer-reviewed literature or chemical databases. Consequently, this document provides a comprehensive framework for determining the thermodynamic solubility of this compound through established experimental protocols. The methodologies detailed herein are designed to enable researchers to generate reliable and reproducible solubility data, thereby empowering informed solvent selection and process optimization.

Quantitative Solubility Data

A comprehensive search of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound in common organic solvents. The physical and chemical properties of the compound are available from sources such as PubChem, but solubility values remain undetermined.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₄ | PubChem |

| Molecular Weight | 162.18 g/mol | PubChem |

| XLogP3-AA | -0.9 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

The absence of readily available data necessitates experimental determination to guide solvent selection for synthesis, purification, and formulation activities. The following sections provide detailed protocols for generating this critical information.

Experimental Protocols for Solubility Determination

The determination of thermodynamic solubility is crucial for understanding the equilibrium state of a compound in a solvent. The shake-flask method is the most reliable and widely recognized technique for obtaining this data.

Thermodynamic Solubility Determination via the Shake-Flask Method

This method involves equilibrating an excess amount of the solid compound with the solvent of interest over a defined period. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, tetrahydrofuran, dichloromethane, ethyl acetate, N,N-dimethylformamide, dimethyl sulfoxide)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes for standard preparation

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. An excess is ensured by the presence of undissolved solid at the end of the experiment.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. Preliminary studies may be required to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Sample Analysis:

-

Dilute the filtered saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

-

-

Quantification:

-

Prepare a series of calibration standards of known concentrations of this compound in the same solvent.

-

Generate a calibration curve by plotting the analytical response versus the concentration of the standards.

-

Use the calibration curve to determine the concentration of the compound in the diluted sample.

-

Calculate the solubility by accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the thermodynamic solubility of this compound.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently documented in public resources, this guide provides a robust and detailed experimental protocol for its determination. By employing the shake-flask method, researchers and drug development professionals can generate the necessary data to facilitate informed decisions in process development, formulation, and other critical stages of chemical and pharmaceutical research. The generation and dissemination of such data would be a valuable contribution to the scientific community.

Methodological & Application

Application Notes and Protocols for the Enzymatic Ketone Reduction of 4,4-dimethoxytetrahydro-2H-pyran-3-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

The asymmetric reduction of prochiral ketones to form enantiomerically pure alcohols is a critical transformation in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. Biocatalysis, utilizing isolated ketoreductases (KREDs) or whole-cell systems, has emerged as a powerful and environmentally benign alternative to traditional chemical methods.[1] This approach offers high enantioselectivity under mild reaction conditions, often eliminating the need for toxic reagents and extensive downstream purification.[2]

This document provides detailed application notes and protocols for the enzymatic ketone reduction of 4,4-dimethoxytetrahydro-2H-pyran-3-one (1) to produce the chiral precursor, (R)-4,4-dimethoxytetrahydro-2H-pyran-3-ol (2). This key intermediate is utilized in the synthesis of chemokine receptor inhibitors.[2] The described method employs a ketoreductase in conjunction with an in-situ cofactor regeneration system, ensuring high yield and exceptional enantiomeric excess.[2]

Reaction Scheme

The enzymatic reduction of 4,4-dimethoxytetrahydro-2H-pyran-3-one to (R)-4,4-dimethoxytetrahydro-2H-pyran-3-ol is depicted below. This stereoselective conversion is achieved using a ketoreductase that preferentially produces the (R)-enantiomer. To ensure the economic feasibility of the process, the expensive NADPH cofactor is continuously regenerated using glucose dehydrogenase (GDH), which oxidizes glucose to gluconic acid.[2]

Caption: Enzymatic reduction of the ketone to the chiral alcohol.

Data Presentation

The following table summarizes the key quantitative data for the enzymatic reduction of 4,4-dimethoxytetrahydro-2H-pyran-3-one.

| Parameter | Value | Reference |

| Substrate Concentration | 100 g/L | [2] |

| Product | (R)-4,4-dimethoxytetrahydro-2H-pyran-3-ol | [2] |

| Enantiomeric Excess (ee) | >99% | [2] |

| Yield | 96-98% | [2] |

| Cofactor | NADPH | [2] |

| Cofactor Regeneration | Glucose Dehydrogenase (GDH) / Glucose | [2] |

Experimental Protocols

This section provides a detailed protocol for the enzymatic reduction, which can be adapted for various scales.

Materials and Reagents

-

4,4-dimethoxytetrahydro-2H-pyran-3-one

-

Ketoreductase (specific enzyme to be selected based on screening)

-

Glucose Dehydrogenase (GDH)

-

Nicotinamide adenine dinucleotide phosphate (NADP+)

-

D-Glucose

-

Potassium phosphate buffer

-

Sodium hydroxide (for pH adjustment)

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous sodium sulfate

-

Deionized water

Experimental Workflow

The following diagram illustrates the general workflow for the enzymatic reduction process.

Caption: General workflow for the enzymatic ketone reduction.

Detailed Protocol

-

Reaction Setup:

-

Prepare a potassium phosphate buffer solution (e.g., 100 mM, pH 7.0) in a temperature-controlled reaction vessel.

-

Dissolve 4,4-dimethoxytetrahydro-2H-pyran-3-one in the buffer to a final concentration of 100 g/L.[2] Due to its high water solubility, no co-solvent is required.[2]

-

Add D-glucose (typically 1.1 to 1.5 molar equivalents relative to the substrate).

-

Add a catalytic amount of NADP+.

-

-

Enzyme Addition:

-

Add the selected ketoreductase and glucose dehydrogenase to the reaction mixture. The optimal enzyme loading should be determined through preliminary screening experiments.

-

-

Reaction Conditions and Monitoring:

-

Maintain the reaction temperature at a predetermined optimum (e.g., 25-30 °C).

-

Continuously monitor and control the pH of the reaction mixture. The oxidation of glucose to gluconic acid will cause a decrease in pH, which should be neutralized by the controlled addition of a base such as sodium hydroxide.[2]

-

Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable chromatographic method (e.g., HPLC) to determine the conversion of the starting material.

-

-

Work-up and Extraction:

-

Once the reaction has reached completion (typically >98% conversion), terminate the reaction.

-

Extract the product from the aqueous reaction mixture using an organic solvent such as ethyl acetate. Repeat the extraction process to ensure complete recovery.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

-

Purification and Analysis:

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Analyze the enantiomeric excess of the resulting (R)-4,4-dimethoxytetrahydro-2H-pyran-3-ol using chiral HPLC.

-

Key Considerations for Scale-up

For larger-scale production, several factors are critical for success:

-

pH Control: Precise and automated pH control is essential to maintain optimal enzyme activity and stability.[2]

-

Agitation Speed: Adequate mixing is necessary to ensure homogeneity of the reaction mixture, but excessive shear forces can lead to enzyme denaturation.[2]

-

Heat Transfer: The enzymatic reaction is exothermic, and efficient heat removal is crucial to maintain the optimal reaction temperature.

-

Oxygen Exclusion: To prevent potential side reactions, it is advisable to conduct the reaction under an inert atmosphere (e.g., nitrogen).

Conclusion

The enzymatic reduction of 4,4-dimethoxytetrahydro-2H-pyran-3-one using a ketoreductase with in-situ cofactor regeneration is a highly efficient and scalable method for producing the enantiomerically pure (R)-alcohol.[2] This biocatalytic approach offers significant advantages over traditional chemical methods, including high selectivity, mild reaction conditions, and reduced environmental impact, making it an attractive option for the pharmaceutical industry. The provided protocols serve as a comprehensive guide for researchers and drug development professionals to implement this valuable synthetic transformation.

References

reaction conditions for using 4,4-Dimethoxytetrahydro-2H-pyran-3-ol as a chiral auxiliary

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Topic: Reaction Conditions for Using 4,4-Dimethoxytetrahydro-2H-pyran-3-ol as a Chiral Auxiliary

Based on a comprehensive review of the scientific literature, there are currently no established applications or protocols for the use of this compound as a chiral auxiliary. A chiral auxiliary is a compound that is temporarily incorporated into a synthesis to direct the stereochemical outcome of a subsequent reaction.

However, a critical prerequisite for any compound to be used as a chiral auxiliary is its availability in an enantiomerically pure form. A robust and scalable asymmetric synthesis for (R)-4,4-Dimethoxytetrahydro-2H-pyran-3-ol has been developed, which is presented here. This is followed by a general overview of the principles and workflow for using a chiral auxiliary, should researchers be interested in exploring the potential of this molecule in that capacity.

Part 1: Asymmetric Synthesis of (R)-4,4-Dimethoxytetrahydro-2H-pyran-3-ol

An efficient method for the preparation of (R)-4,4-Dimethoxytetrahydro-2H-pyran-3-ol is through the asymmetric enzymatic reduction of its corresponding ketone, 4,4-dimethoxytetrahydro-2H-pyran-3-one. This biocatalytic approach provides the target molecule with excellent enantioselectivity and in high yield.[1][2]

Reaction Scheme:

The process utilizes a ketoreductase (KRED) for the asymmetric reduction and a glucose dehydrogenase (GDH) for the in-situ regeneration of the NADPH cofactor, with glucose serving as the ultimate reductant.[1][2]

Caption: Enzymatic reduction with cofactor regeneration.

Quantitative Data for Asymmetric Synthesis

The following table summarizes the key parameters for the enzymatic synthesis of (R)-4,4-Dimethoxytetrahydro-2H-pyran-3-ol.[1][2]

| Parameter | Value |

| Substrate | 4,4-dimethoxytetrahydro-2H-pyran-3-one |

| Substrate Concentration | 100 g/L |

| Enzymes | Ketoreductase (KRED101), Glucose Dehydrogenase (GDH101) |

| KRED101 Loading | 0.1 g/L |

| GDH101 Loading | 0.3 g/L |

| Cofactor | NADP+ |

| Cofactor Concentration | 0.12 g/L |

| Reductant | D-Glucose |

| Reductant Concentration | 130 g/L |

| Solvent/Buffer | 0.5 M KH₂PO₄ |

| pH | 6.5 |

| Temperature | 35 °C |

| Yield | 96–98% |

| Enantiomeric Excess | >99% ee |

Experimental Protocol: Asymmetric Synthesis

-

Preparation: In a temperature-controlled reactor, prepare a solution of 0.5 M potassium phosphate buffer (pH 6.5).

-

Reagent Addition: To the buffer, add 4,4-dimethoxytetrahydro-2H-pyran-3-one (100 g/L), D-glucose (130 g/L), and NADP+ (0.12 g/L). Stir until all components are fully dissolved.

-

Enzyme Addition: Add glucose dehydrogenase (GDH101) to a concentration of 0.3 g/L and ketoreductase (KRED101) to a concentration of 0.1 g/L.

-

Reaction: Maintain the reaction mixture at 35 °C with constant agitation. Monitor the pH and adjust as necessary to maintain a pH of 6.5.

-

Monitoring: Track the consumption of the starting material and the formation of the product using a suitable analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12 hours.

-

Workup: Upon completion, the reaction mixture can be worked up by extracting the product with an appropriate organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by distillation or column chromatography to yield the enantiomerically pure (R)-4,4-Dimethoxytetrahydro-2H-pyran-3-ol.

Part 2: General Principles of Chiral Auxiliary Application

For researchers who may want to investigate the use of the now accessible enantiopure this compound as a novel chiral auxiliary, the following section outlines the general principles and workflow.

A chiral auxiliary is temporarily attached to a prochiral substrate to control the stereochemistry of a subsequent reaction. The general workflow involves three main steps: attachment, diastereoselective reaction, and cleavage.

Caption: General workflow of a chiral auxiliary-mediated synthesis.

Step 1: Attachment of the Chiral Auxiliary

The chiral auxiliary is covalently bonded to the prochiral substrate. For an alcohol like this compound, this could involve forming an ester with a carboxylic acid substrate, an ether, or an acetal with a carbonyl compound. The attachment reaction should be high-yielding and should not affect the stereochemical integrity of the auxiliary.

Step 2: Diastereoselective Reaction

With the auxiliary in place, the substrate is subjected to a reaction that creates a new stereocenter. The steric and electronic properties of the auxiliary block one face of the molecule, forcing the incoming reagent to attack from the less hindered face. This results in the preferential formation of one diastereomer. Common examples of such reactions include:

-

Enolate alkylation

-

Aldol reactions

-

Diels-Alder reactions

-

Conjugate additions

Reaction conditions, such as solvent, temperature, and the use of Lewis acids, are crucial for maximizing the diastereomeric ratio.

Step 3: Cleavage of the Chiral Auxiliary

After the new stereocenter has been set, the auxiliary is removed from the product. For an auxiliary attached as an ester, this is typically achieved by hydrolysis (acidic or basic) or reduction. The cleavage conditions must be mild enough to avoid racemization of the newly created stereocenter. A key advantage of a good chiral auxiliary is that it can be recovered and reused, making the overall process more economical.

References

Application Notes and Protocols for the Characterization of 4,4-Dimethoxytetrahydro-2H-pyran-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Dimethoxytetrahydro-2H-pyran-3-ol is a key chiral intermediate in the synthesis of various pharmaceutical compounds. Its molecular formula is C₇H₁₄O₄, with a molecular weight of 162.18 g/mol . The precise and accurate characterization of this compound is critical for ensuring the quality, purity, and consistency of downstream products in drug development and manufacturing.

These application notes provide detailed protocols for the analytical characterization of this compound using state-of-the-art spectroscopic and chromatographic techniques. The methodologies outlined are intended to serve as a comprehensive guide for researchers and quality control analysts.

Compound Information:

| Parameter | Value |

| IUPAC Name | 4,4-dimethoxyoxan-3-ol |

| CAS Number | 104681-92-7 |

| Molecular Formula | C₇H₁₄O₄ |

| Molecular Weight | 162.18 g/mol |

| SMILES | COC1(CCOCC1O)OC |

Analytical Techniques and Protocols

A multi-faceted analytical approach is recommended for the comprehensive characterization of this compound. This includes Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation and fragmentation analysis, Infrared (IR) Spectroscopy for functional group identification, and Chromatography for purity assessment.

Caption: Analytical workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound. ¹H and ¹³C NMR, along with 2D techniques like COSY and HSQC, provide detailed information about the molecular framework.

Predicted ¹H and ¹³C NMR Data

Note: The following chemical shifts are predicted based on the analysis of structurally similar compounds and may vary slightly based on experimental conditions.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.80 - 3.60 | m | 3H | H-2, H-6a |

| ~3.50 | dd | 1H | H-6e |

| ~3.40 | s | 3H | -OCH₃ |

| ~3.35 | s | 3H | -OCH₃ |

| ~3.20 | m | 1H | H-3 |

| ~2.50 | d | 1H | -OH |

| ~1.90 | m | 1H | H-5a |

| ~1.70 | m | 1H | H-5e |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~101.5 | C-4 |

| ~70.0 | C-3 |

| ~65.0 | C-2 |

| ~60.0 | C-6 |

| ~50.0 | -OCH₃ |

| ~49.5 | -OCH₃ |

| ~35.0 | C-5 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a 90° pulse.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a relaxation delay of 1-2 seconds.

-

Co-add 16-32 scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum with proton decoupling.

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

Use a relaxation delay of 2-5 seconds.

-

Co-add 1024 or more scans for adequate signal intensity.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and to study the fragmentation pattern of the molecule, which aids in structural confirmation. Both Electron Ionization (EI) and Electrospray Ionization (ESI) techniques can be utilized.

Predicted Mass Spectrometry Data

Table 3: Predicted m/z Values for Adducts of this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 163.09648 |

| [M+Na]⁺ | 185.07842 |

| [M-H]⁻ | 161.08192 |

| [M+NH₄]⁺ | 180.12302 |

| [M+K]⁺ | 201.05236 |

| [M+H-H₂O]⁺ | 145.08646 |

Expected Fragmentation Pattern (EI-MS):

Under electron ionization, the molecular ion (M⁺• at m/z 162) is expected. Key fragmentation pathways may include:

-

Loss of a methoxy group (-OCH₃): leading to a fragment at m/z 131.

-

Loss of methanol (-CH₃OH): from the molecular ion, resulting in a fragment at m/z 130.

-

Cleavage of the pyran ring: leading to various smaller fragments.

Experimental Protocol: GC-MS

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

Gas Chromatography (GC):

-

Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze its mass spectrum for the molecular ion and characteristic fragment ions.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Predicted Infrared Absorption Data

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| ~3400 | Broad, Medium | O-H | Stretching |

| 2950-2850 | Strong | C-H | Stretching (alkane) |

| 1150-1050 | Strong | C-O | Stretching (ether and alcohol) |

| ~1450 | Medium | C-H | Bending (alkane) |

Experimental Protocol: FTIR-ATR

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Analysis: Place a small drop of the liquid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Co-add 16-32 scans for a good quality spectrum.

-

Data Processing: The instrument software will automatically subtract the background spectrum. Analyze the resulting spectrum for the characteristic absorption bands.

Chromatographic Analysis for Purity Assessment

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for determining the purity of this compound and for quantifying any impurities.

Experimental Protocol: HPLC

-

Instrumentation: An HPLC system equipped with a UV or Refractive Index (RI) detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of water and acetonitrile or methanol. The exact ratio should be optimized for best separation.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection: RI detector or UV detector at a low wavelength (e.g., 210 nm) if the compound exhibits any UV absorbance.

-

Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

-

Data Analysis: Integrate the peak areas in the chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Data Summary and Interpretation

The collective data from these analytical techniques provides a comprehensive characterization of this compound. The NMR data confirms the molecular structure, the MS data verifies the molecular weight and provides fragmentation information, the IR spectrum identifies the functional groups, and the chromatographic analysis establishes the purity profile. This robust analytical package is essential for ensuring the quality and consistency of this important pharmaceutical intermediate.

Purification of 4,4-Dimethoxytetrahydro-2H-pyran-3-ol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 4,4-Dimethoxytetrahydro-2H-pyran-3-ol, a key intermediate in pharmaceutical synthesis. The following methods are described: Flash Column Chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC), Crystallization, and Vacuum Distillation.

Compound Properties

A summary of the known and estimated physical and chemical properties of this compound is provided below. This data is essential for selecting the appropriate purification technique.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₄ | PubChem[1] |

| Molecular Weight | 162.18 g/mol | PubChem[1] |

| IUPAC Name | 4,4-dimethoxyoxan-3-ol | PubChem[1] |

| Appearance | Colorless to pale yellow liquid (presumed) | Inferred from similar compounds[2] |

| Boiling Point | Estimated >150 °C at atmospheric pressure | Inferred from structurally similar compounds and general properties of diols |

| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, ethyl acetate, dichloromethane). Limited solubility in non-polar solvents (e.g., hexanes). | General knowledge of polar diols[2] |

Flash Column Chromatography

Flash column chromatography is a rapid and effective method for the purification of moderately polar compounds like this compound. Silica gel is the recommended stationary phase due to the polar nature of the diol.

Application Notes:

-

Solvent System Selection: The choice of eluent is critical for achieving good separation. A solvent system should be selected to provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound on a silica gel Thin Layer Chromatography (TLC) plate.[3] A common and effective solvent system for polar compounds is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).[3][4]

-

Gradient Elution: For complex mixtures containing impurities with a wide range of polarities, a gradient elution, where the polarity of the mobile phase is gradually increased, can be beneficial.

-

Sample Loading: The crude sample can be loaded onto the column either as a concentrated solution in a minimal amount of the initial mobile phase or adsorbed onto a small amount of silica gel (dry loading).[3] Dry loading is often preferred for compounds that are not highly soluble in the initial eluent.

Experimental Protocol:

-

TLC Analysis:

-

Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Spot the solution onto a silica gel TLC plate.

-

Develop the TLC plate using various ratios of hexanes and ethyl acetate (e.g., 7:3, 1:1, 3:7 v/v).